3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride
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Overview
Description
3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a fluorophenyl group, and a dimethylpropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. Common synthetic routes include:
Amination Reactions: Introduction of the amino group through nucleophilic substitution reactions.
Fluorination: Incorporation of the fluorophenyl group using fluorinating agents.
Amidation: Formation of the amide bond through condensation reactions with dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of catalysts, solvents, and temperature control to facilitate efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the amide group to amines.
Substitution: Halogenation or alkylation at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenylacetamide
- N,N-dimethyl-3-aminopropanamide
- 2-(4-fluorophenyl)ethylamine
Uniqueness
Compared to similar compounds, 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-fluorophenyl)-N,N-dimethylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.ClH/c1-15(2)12(16)10(8-14)7-9-3-5-11(13)6-4-9;/h3-6,10H,7-8,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKDYFNODKNTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=C(C=C1)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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